molecular formula C16H22N4O3 B7171047 N-[2-(4-methylpiperazin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide

N-[2-(4-methylpiperazin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide

Cat. No.: B7171047
M. Wt: 318.37 g/mol
InChI Key: FUZQZQCQRLSTOV-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazine ring and a piperazine moiety

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-19-7-9-20(10-8-19)6-5-17-16(22)12-3-2-4-13-15(12)23-11-14(21)18-13/h2-4H,5-11H2,1H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZQZQCQRLSTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=C3C(=CC=C2)NC(=O)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring followed by the introduction of the piperazine group. Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of 3-aminophenol with an appropriate carboxylic acid derivative to form the benzoxazine ring.

  • Nucleophilic Substitution: The piperazine group is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the benzoxazine intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzoxazine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the piperazine ring, leading to the formation of new compounds.

  • Substitution Reactions: Substitution reactions at the piperazine nitrogen atoms can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and isocyanates are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various benzoxazine derivatives, piperazine derivatives, and their combinations, each with distinct chemical and physical properties.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound's interaction with biological systems is studied for potential therapeutic effects.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and oxidative stress.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The piperazine group can bind to receptors or enzymes, modulating their activity. The benzoxazine ring may participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.

  • Piperazine Derivatives: Other compounds containing piperazine rings used in various pharmaceutical applications.

  • Benzoxazine Derivatives: Compounds with similar benzoxazine structures used in material science and organic synthesis.

Uniqueness: N-[2-(4-methylpiperazin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide stands out due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its unique structure enables it to interact with biological targets in ways that other similar compounds may not.

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